molecular formula C16H23NO3 B15347320 3-(2'-Methylpiperidino)propyl p-hydroxybenzoate CAS No. 63916-87-0

3-(2'-Methylpiperidino)propyl p-hydroxybenzoate

Cat. No.: B15347320
CAS No.: 63916-87-0
M. Wt: 277.36 g/mol
InChI Key: ASQZBIDTYBYRLK-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-hydroxybenzoate: is an organic compound known for its unique chemical structure and potential applications in various fields. It is a derivative of p-hydroxybenzoic acid, where the hydroxyl group is esterified with a 3-(2’-methylpiperidino)propyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: 3-(2’-Methylpiperidino)propyl p-hydroxybenzyl alcohol.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The ester linkage can be hydrolyzed in vivo, releasing the active p-hydroxybenzoic acid moiety, which can exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2’-Methylpiperidino)propyl benzoate: Similar structure but lacks the hydroxyl group on the benzene ring.

    3-(2’-Methylpiperidino)propyl salicylate: Contains an additional hydroxyl group ortho to the ester group.

    3-(2’-Methylpiperidino)propyl p-methoxybenzoate: The hydroxyl group is replaced by a methoxy group.

Uniqueness

3-(2’-Methylpiperidino)propyl p-hydroxybenzoate is unique due to the presence of both the piperidine ring and the hydroxyl group on the benzene ring. This combination can enhance its solubility, reactivity, and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of 3-(2’-Methylpiperidino)propyl p-hydroxybenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

63916-87-0

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-hydroxybenzoate

InChI

InChI=1S/C16H23NO3/c1-13-5-2-3-10-17(13)11-4-12-20-16(19)14-6-8-15(18)9-7-14/h6-9,13,18H,2-5,10-12H2,1H3

InChI Key

ASQZBIDTYBYRLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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